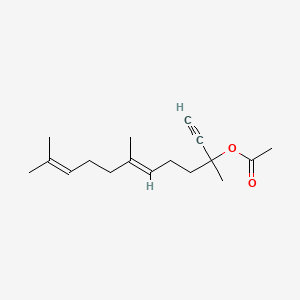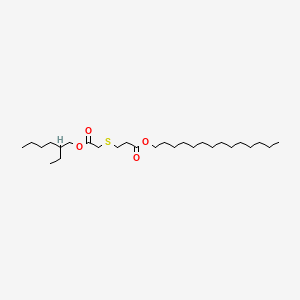
Tetradecyl 3-((2-((2-ethylhexyl)oxy)-2-oxoethyl)thio)propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetradecyl 3-((2-((2-ethylhexyl)oxy)-2-oxoethyl)thio)propionate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by a long tetradecyl chain attached to a propionate group, which is further modified with an ethylhexyl ether and a thioester linkage. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in organic synthesis, materials science, and industrial chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetradecyl 3-((2-((2-ethylhexyl)oxy)-2-oxoethyl)thio)propionate typically involves multi-step organic reactions. One common method includes the esterification of tetradecanol with 3-mercaptopropionic acid, followed by the introduction of the ethylhexyl ether group through a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate esterification, and bases like sodium hydride for the nucleophilic substitution step.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and stringent control of reaction parameters such as temperature, pressure, and pH is crucial. Advanced purification techniques like distillation and chromatography are employed to isolate the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Tetradecyl 3-((2-((2-ethylhexyl)oxy)-2-oxoethyl)thio)propionate can undergo various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester and thioester groups can be reduced to alcohols and thiols, respectively, using reducing agents such as lithium aluminum hydride.
Substitution: The ethylhexyl ether group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, thiols.
Substitution: Various substituted ethers depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Tetradecyl 3-((2-((2-ethylhexyl)oxy)-2-oxoethyl)thio)propionate has found applications in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential as a surfactant in biological systems, aiding in the solubilization of hydrophobic compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Employed in the formulation of specialty chemicals, including lubricants and coatings, due to its unique physicochemical properties.
Mecanismo De Acción
The mechanism of action of Tetradecyl 3-((2-((2-ethylhexyl)oxy)-2-oxoethyl)thio)propionate is largely dependent on its functional groups. The thioester linkage can undergo hydrolysis to release thiols, which can interact with various biological targets. The ethylhexyl ether group imparts hydrophobicity, allowing the compound to interact with lipid membranes and potentially alter their properties. The propionate group can participate in esterification reactions, modifying the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Tetradecyl 3-((2-((2-ethylhexyl)oxy)-2-oxoethyl)thio)acetate: Similar structure but with an acetate group instead of a propionate group.
Tetradecyl 3-((2-((2-ethylhexyl)oxy)-2-oxoethyl)thio)butyrate: Similar structure but with a butyrate group instead of a propionate group.
Tetradecyl 3-((2-((2-ethylhexyl)oxy)-2-oxoethyl)thio)valerate: Similar structure but with a valerate group instead of a propionate group.
Uniqueness
The uniqueness of Tetradecyl 3-((2-((2-ethylhexyl)oxy)-2-oxoethyl)thio)propionate lies in its specific combination of functional groups, which imparts distinct chemical reactivity and physical properties. The propionate group provides a balance between hydrophobicity and hydrophilicity, making it versatile for various applications. Additionally, the presence of the thioester linkage offers unique reactivity compared to similar compounds with different ester groups.
Propiedades
Número CAS |
93918-82-2 |
|---|---|
Fórmula molecular |
C27H52O4S |
Peso molecular |
472.8 g/mol |
Nombre IUPAC |
tetradecyl 3-[2-(2-ethylhexoxy)-2-oxoethyl]sulfanylpropanoate |
InChI |
InChI=1S/C27H52O4S/c1-4-7-9-10-11-12-13-14-15-16-17-18-21-30-26(28)20-22-32-24-27(29)31-23-25(6-3)19-8-5-2/h25H,4-24H2,1-3H3 |
Clave InChI |
IAELOIIBNWOIBD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCOC(=O)CCSCC(=O)OCC(CC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


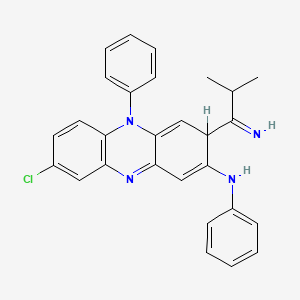
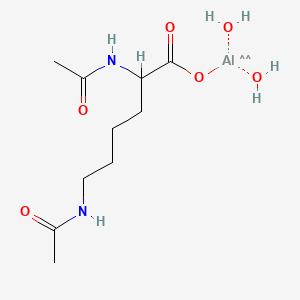

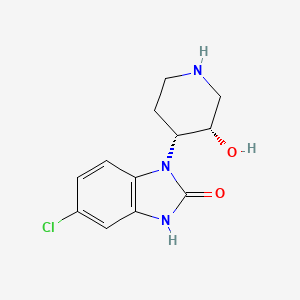

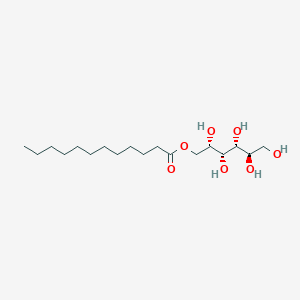
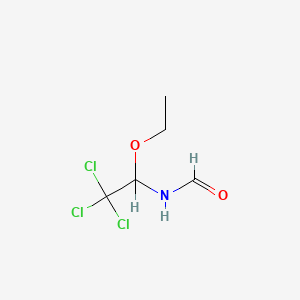
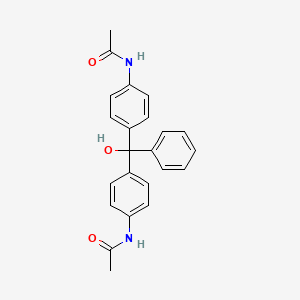


![2-[Bis(2-hydroxyethyl)amino]ethanol;2-(4-bromophenoxy)acetic acid](/img/structure/B12677884.png)
